molecular formula C22H23N5 B11216175 1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11216175
M. Wt: 357.5 g/mol
InChI Key: MCLJIBXSTOLABP-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the 3,4-dimethylphenyl and 4-(propan-2-yl)phenyl groups through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis[2-(4-aminophenyl)-2-propyl]benzene: Known for its use in organic synthesis and material science.

    2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Utilized in the development of advanced materials and pharmaceuticals.

Uniqueness

1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique structural features and potential for diverse applications. Its pyrazolo[3,4-d]pyrimidine core provides a versatile platform for further functionalization and exploration in various scientific fields.

Properties

Molecular Formula

C22H23N5

Molecular Weight

357.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H23N5/c1-14(2)17-6-8-18(9-7-17)26-21-20-12-25-27(22(20)24-13-23-21)19-10-5-15(3)16(4)11-19/h5-14H,1-4H3,(H,23,24,26)

InChI Key

MCLJIBXSTOLABP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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